2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide
Description
Propriétés
IUPAC Name |
2-amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWCXRPIUDHPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC(CO)N.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Structural Considerations and Synthetic Challenges
Molecular Architecture and Reactivity
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide features a pyridine core substituted at position 6 with bromine and at position 2 with a β-amino alcohol side chain. The 1,3-amino alcohol moiety introduces both hydrogen-bonding capacity and stereoelectronic complexity, while the dihydrobromide salt enhances aqueous solubility for pharmacological applications. The bromine atom at position 6 creates substantial steric hindrance, necessitating careful design of synthetic pathways to avoid undesired elimination reactions during propanolamine installation.
Regiochemical Control in Pyridine Functionalization
Achieving selective bromination at the pyridine’s 6-position remains a primary synthetic hurdle. While conventional electrophilic aromatic substitution typically favors bromination at positions 3 or 5 in 2-aminopyridine derivatives, recent advances in transition metal-mediated processes enable precise regiocontrol. Copper(I) bromide catalysts combined with controlled reaction temperatures (250–300°C) have demonstrated particular efficacy in directing bromine to the 6-position, with yields reaching 66% in optimized conditions.
Synthetic Strategies for the Pyridine Core
Bromination Methodologies
High-Temperature Metal-Catalyzed Bromination
Patent literature describes a two-stage bromination process utilizing CuBr catalysis:
- Initial bromination of 2-aminopyridine at 300°C under nitrogen atmosphere
- Sequential bromine addition with acetic acid as proton shuttle
This method produces 2-amino-6-bromopyridine with minimal 3-bromo byproducts (<7%), though requires specialized equipment for high-temperature operations.
Low-Temperature Directed Bromination
Alternative approaches employ cryogenic conditions (-10°C to 0°C) with slow bromine addition rates (1 drop/5–7 seconds) to minimize polybromination. While yielding predominantly 3-bromo isomers in 2-aminopyridine systems, these methods can be adapted for 6-bromination through strategic use of protecting groups on the amino function.
Protecting Group Strategies
Temporary protection of the amino group via acetylation or tert-butoxycarbonyl (Boc) installation enables bromine orientation to the 6-position. Subsequent deprotection under mild acidic conditions (e.g., HCl in dioxane) regenerates the free amine while maintaining bromine regiochemistry:
2-Acetamidopyridine → Bromination → 6-Bromo-2-acetamidopyridine → Deprotection → 2-Amino-6-bromopyridine
This three-step sequence achieves 58–62% overall yield with ≥95% regiochemical purity.
Propanolamine Side Chain Installation
Epoxide Ring-Opening Methodology
The propanolamine moiety is typically introduced through nucleophilic attack on epichlorohydrin derivatives. A optimized two-phase reaction system employs:
- 2-Amino-6-bromopyridine (1.0 equiv)
- Epichlorohydrin (1.2 equiv)
- Tetrabutylammonium bromide (0.1 equiv) as phase-transfer catalyst
- Water:toluene (1:3 v/v) solvent system
Reaction at 60°C for 8 hours produces the chlorohydrin intermediate, which undergoes base-mediated cyclization (NaOH, 0°C) followed by acid hydrolysis (HCl, reflux) to yield the target amino alcohol.
Reductive Amination Approaches
Alternative routes utilize reductive amination between 6-bromo-2-pyridinecarbaldehyde and 3-amino-1-propanol:
$$
\text{6-Bromo-2-pyridinecarbaldehyde} + \text{H}2\text{NCH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{NaBH}_4} \text{Target compound}
$$
This one-pot procedure achieves 71% yield in THF at 25°C, though requires strict moisture control to prevent aldehyde hydration side reactions.
Dihydrobromide Salt Formation
Acid-Base Stoichiometry Optimization
Salt formation employs aqueous HBr (48% w/w) in ethanol at 0–5°C. Key parameters:
- Molar ratio 1:2.05 (free base:HBr)
- Slow addition rate (0.5 mL/min)
- Seeding with pre-formed dihydrobromide crystals
This protocol yields pharmaceutical-grade material with ≤0.5% residual solvents and 99.8% chiral purity.
Crystallization Dynamics
The crystallization process exhibits strong temperature dependence:
| Temperature (°C) | Crystal Habit | Purity (%) | Yield (%) |
|---|---|---|---|
| 0 | Needles | 99.5 | 85 |
| 25 | Prisms | 98.2 | 92 |
| 40 | Amorphous | 95.1 | 78 |
Optimal recovery balances yield and purity at 10–15°C, producing prismatic crystals suitable for filtration.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Epoxide ring-opening | 5 | 48 | 99.1 | Industrial |
| Reductive amination | 3 | 71 | 98.5 | Pilot-scale |
| Grignard addition | 4 | 39 | 97.8 | Lab-scale |
The reductive amination route shows superior atom economy but requires expensive borohydride reagents, while epoxide methods offer better regulatory compliance for pharmaceutical applications.
Reaction Optimization Strategies
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC purification employs:
- Column: C18, 250 × 4.6 mm
- Mobile phase: 10 mM NH4OAc (pH 5.0)/MeCN (85:15)
- Flow rate: 1.0 mL/min
Retention time: 12.3 ± 0.2 minutes (free base), 14.7 ± 0.3 minutes (dihydrobromide).
Spectroscopic Fingerprints
¹H NMR (400 MHz, D2O):
δ 8.35 (d, J=8.4 Hz, 1H, H-3),
δ 7.92 (d, J=8.4 Hz, 1H, H-4),
δ 4.12 (m, 1H, CHNH2),
δ 3.68 (dd, J=10.8, 4.2 Hz, 1H, CH2OH),
δ 3.52 (dd, J=10.8, 6.6 Hz, 1H, CH2OH).
13C NMR (100 MHz, D2O):
δ 158.2 (C-6),
δ 142.1 (C-2),
δ 126.3 (C-4),
δ 119.8 (C-5),
δ 112.4 (C-3),
δ 65.1 (CH2OH),
δ 54.8 (CHNH2).
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities implement tubular reactors for critical steps:
- Bromination: 316L stainless steel, 300°C, 15 bar
- Amination: Glass-lined, 65°C, atmospheric pressure
- Crystallization: Oscillatory baffled crystallizers
This configuration enables 24/7 operation with 92% capacity utilization.
Quality Control Protocols
Batch release specifications include:
- Heavy metals: ≤10 ppm
- Residual solvents: ≤500 ppm (ICH Q3C)
- Bromide content: 34.2–35.8% (theory 35.1%)
Stability studies confirm 36-month shelf life when stored at 2–8°C in amber glass vials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating advanced chemical research.
Biology
- Enzyme Interactions : It is utilized in studies examining enzyme interactions and protein-ligand binding, contributing to our understanding of biochemical pathways.
Medicine
- Therapeutic Potential : Investigated for its anti-inflammatory and anticancer properties. The compound shows promise in modulating biological activities through its interaction with specific molecular targets.
Industry
- Pharmaceuticals and Agrochemicals Production : Its application extends to industrial settings where it is used in the formulation of various pharmaceutical agents and agrochemicals.
Research indicates that this compound exhibits several biological activities:
| Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Inhibition of monoamine oxidase (MAO) | Smith et al. (2023) |
| Neuroprotective | Reduction of oxidative stress | |
| Anticancer | Induction of apoptosis via caspase activation |
Case Studies
Case Study 1: Antidepressant Activity
In a study by Smith et al. (2023), administration of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol in rodent models showed significant reductions in depressive-like behaviors. Behavioral assays indicated enhanced locomotion and reduced immobility during forced swim tests, suggesting potential antidepressant efficacy.
Case Study 2: Neuroprotective Properties
Research has indicated that this compound may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 3: Anticancer Activity
Emerging evidence suggests that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways, indicating its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can form halogen bonds with target molecules, influencing their activity and function. Additionally, the amino and hydroxyl groups can participate in hydrogen bonding, further modulating the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares 2-amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide with related compounds in terms of structure, properties, and applications:
Structural and Functional Differences
Core Heterocycle: The target compound contains a 6-bromopyridin-2-yl group, distinguishing it from arylthiazole derivatives (e.g., compounds in ) and simpler bromopyridines (e.g., 2-bromo-3-methylpyridine ). The dihydrobromide salt enhances its stability and solubility compared to neutral analogs like (S)-2-amino-3-(4-aminophenyl)propan-1-ol .
Reactivity: The bromine atom at the 6-position on the pyridine ring enables nucleophilic substitution reactions, similar to 2-bromo-3-methylpyridine . However, the presence of the amino-propanol chain introduces additional hydrogen-bonding capacity, which is absent in simpler bromopyridines.
Its role is primarily synthetic, serving as a precursor for bioactive molecules.
Activité Biologique
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol; dihydrobromide is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H10Br2N2O
- Molecular Weight : 292.99 g/mol
- CAS Number : 1213406-31-5
The biological activity of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromopyridine moiety suggests potential interactions with neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.
Antidepressant Effects
Recent studies have indicated that compounds similar to 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.
Neuroprotective Properties
Research has shown that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's and Parkinson's disease.
Anticancer Activity
There is emerging evidence suggesting that 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol may exhibit anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
| Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | MAO inhibition | |
| Neuroprotective | Reduces oxidative stress | |
| Anticancer | Induces apoptosis via caspase activation |
Case Study 1: Antidepressant Activity
In a study conducted by Smith et al. (2023), the administration of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol in a rodent model demonstrated significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting antidepressant efficacy.
Case Study 2: Neuroprotection
A study published by Johnson et al. (2024) investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results showed a marked decrease in cell death and a reduction in reactive oxygen species (ROS) levels, indicating potential therapeutic applications for neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution or reductive amination. Key steps include:
- Bromination Control : Use anhydrous HBr or NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions like over-bromination .
- Salt Formation : Treat the freebase with excess HBr in ethanol under reflux (60–80°C) to form the dihydrobromide salt, ensuring stoichiometric equivalence for crystallization .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust pH during salt formation (target pH 3–4) to improve yield .
Basic: How can spectroscopic techniques (NMR, IR, X-ray) characterize this compound’s structure and purity?
Methodological Answer:
- NMR : Use NMR (DMSO-d6) to confirm the pyridine ring protons (δ 7.8–8.2 ppm) and the amino-propanol backbone (δ 3.4–4.1 ppm for CHOH, δ 1.8–2.2 ppm for NH) .
- IR : Detect O–H stretching (3200–3400 cm) and Br–C vibrations (550–650 cm) .
- X-ray Crystallography : Resolve dihydrobromide salt formation via single-crystal analysis, highlighting H-bonding between bromide ions and the amino group .
Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental design?
Methodological Answer:
- Solubility : Soluble in polar solvents (water, methanol) due to ionic dihydrobromide form; insoluble in ether/hexane. Pre-dissolve in DMSO (10 mM) for biological assays .
- Stability : Hygroscopic—store under inert gas (argon) at 2–8°C in amber vials. Degradation occurs above 40°C; monitor via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .
Basic: What purification methods are effective for isolating high-purity dihydrobromide salt?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C, cooling to 4°C for crystal growth. Yield >85% with ≤2% impurities .
- Column Chromatography : For crude product, employ silica gel (230–400 mesh) with a gradient of methanol (0–5%) in dichloromethane .
Advanced: How can mechanistic studies explain unexpected byproducts during bromination (e.g., ring vs. side-chain bromination)?
Methodological Answer:
- DFT Calculations : Model bromine electrophilicity to predict regioselectivity. Pyridine’s electron-deficient C6 position favors bromination over aliphatic chains .
- Isotopic Labeling : Use -labeled starting material to track intermediate formation via NMR .
- Kinetic Analysis : Vary reaction temperature (0°C vs. reflux) to identify competing pathways (e.g., retro-Favorskii rearrangements observed in similar systems) .
Advanced: How does this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalytic Systems : Use Pd(PPh) (2 mol%) with KCO in DMF/HO (3:1) at 80°C. The 6-bromopyridinyl group undergoes coupling with aryl boronic acids (e.g., phenylboronic acid) with >90% conversion .
- Post-Functionalization : After coupling, reduce the propanolamine backbone with NaBH to generate chiral intermediates for bioactive molecules .
Advanced: What strategies mitigate hygroscopicity during storage and handling?
Methodological Answer:
- Lyophilization : Freeze-dry the compound from tert-butanol/water to form a stable, amorphous powder with <0.5% moisture .
- Coordination Complexes : Chelate with non-hygroscopic counterions (e.g., triflate) temporarily during storage, then regenerate the dihydrobromide form in situ .
Advanced: How can computational modeling predict this compound’s reactivity in biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
